molecular formula C16H20N2O B7499195 N-cycloheptyl-1H-indole-6-carboxamide

N-cycloheptyl-1H-indole-6-carboxamide

Cat. No.: B7499195
M. Wt: 256.34 g/mol
InChI Key: RMWGAPFJRFEHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cycloheptyl-1H-indole-6-carboxamide is a synthetic indole derivative characterized by a cycloheptyl group attached to the carboxamide moiety at the 6-position of the indole scaffold . This structural motif is of significant interest in medicinal chemistry, as the indole nucleus is a privileged structure found in numerous biologically active compounds and approved drugs . The cycloheptyl substituent distinguishes it from related compounds with smaller cyclic aliphatic rings, an feature that can profoundly influence key properties such as solubility, metabolic stability, and target binding affinity . This compound serves as a valuable chemical intermediate and scaffold in drug discovery research. Indole carboxamide derivatives have been extensively explored for their therapeutic potential, with notable activity against Mycobacterium tuberculosis . Specifically, indole-2-carboxamide analogs have demonstrated potent inhibition of mycobacterial targets, highlighting the promise of this structural class in the development of novel anti-tubercular agents . The structural features of this compound make it a candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and understanding the mechanism of action of new therapeutic candidates . Applications and Research Value: This compound is primarily used in pharmaceutical research and development as a building block for the synthesis of more complex molecules. It is a key intermediate for researchers investigating: 1) The role of carboxamide substituents in biological activity; 2) The development of novel anti-infective agents, particularly against drug-resistant strains of tuberculosis ; and 3) The broader pharmacological potential of indole derivatives, which includes anti-inflammatory, anticancer, and antimicrobial activities . Notice for Researchers: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, wearing protective gloves, protective clothing, and eye/face protection .

Properties

IUPAC Name

N-cycloheptyl-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16(18-14-5-3-1-2-4-6-14)13-8-7-12-9-10-17-15(12)11-13/h7-11,14,17H,1-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWGAPFJRFEHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among analogs include:

  • Cycloalkyl vs. Aromatic Substituents : The cycloheptyl group in the target compound contrasts with the cyclohexyl group in N-[4-...]-3-cyclohexyl-2-(3-furanyl)-1H-indole-6-carboxamide () and the cyclopentanecarbonyl group in N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide (). Larger cycloalkyl groups (e.g., cycloheptyl) may enhance lipophilicity compared to smaller rings .
  • Functional Group Modifications: Analogs such as N-(2,3,4-tri-O-acetyl β-L-fucopyranosyl)-1H-indole-6-carboxamide () feature glycosylation, which drastically improves water solubility, whereas sulfonyl () and methoxy groups () alter electronic properties and steric bulk .

Physicochemical Properties

Compound Name Molecular Weight PSA (Ų) Density (g/cm³) Boiling Point (°C) pKa
N-Cycloheptyl-1H-indole-6-carboxamide* ~350–400 (est.) ~130 ~1.30 (est.) ~900 (est.) ~13.1
3-cyclohexyl analog () 607.32 133.46 1.30 938.3 13.10
6-Methoxy analog () 403.5 N/A N/A N/A N/A
Glycosylated analog () N/A N/A N/A N/A N/A

*Estimated based on structural similarity to .

  • Polar Surface Area (PSA) : The cyclohexyl analog (133.46 Ų) suggests moderate polarity, likely reduced in the cycloheptyl variant due to increased hydrophobic surface area .
  • Density and Boiling Point : Cyclohexyl derivatives exhibit densities ~1.30 g/cm³ and high predicted boiling points (~900°C), trends expected to persist in cycloheptyl analogs .

Research Implications

  • Drug Design : Cycloheptyl substitution balances lipophilicity and metabolic stability, advantageous for blood-brain barrier penetration in CNS-targeted therapies .
  • Solubility Optimization : Glycosylation () or polar substituents (e.g., methoxy in ) could mitigate the low aqueous solubility predicted for cycloheptyl analogs.
  • Safety Profile : Reduced electrophilicity in cycloheptyl derivatives may lower reactivity-related toxicity compared to sulfonamide analogs .

Preparation Methods

Acyl Chloride Intermediate Route

Building on methods from and, this approach avoids carbodiimide reagents but requires careful handling of reactive intermediates:

  • Acyl Chloride Formation
    Indole-6-carboxylic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) in anhydrous chloroform (0.3 M) for 3 hours. Excess SOCl2 is removed under reduced pressure, yielding the crude acyl chloride as a pale yellow solid.

  • Amidation
    The acyl chloride is dissolved in THF (0.2 M) and added dropwise to a stirred solution of cycloheptylamine (1.5 equiv) and pyridine (2.0 equiv) at 0°C. After warming to room temperature overnight, the mixture is filtered through Celite® and concentrated. Column purification (SiO2, EtOAc/hexanes 1:4) affords the product in 70–82% yield.

Advantages

  • Eliminates coupling reagent costs

  • Suitable for large-scale production (≥100 g batches)

Limitations

  • Requires strict moisture control

  • Potential over-reaction at indole C3 position

Multicomponent Reaction Strategy

Adapting the interrupted Ugi reaction from, this one-pot method offers atom economy but faces regioselectivity challenges:

Reaction Components

  • N-Substituted indole (1.0 equiv)

  • Cycloheptyl isocyanide (1.0 equiv)

  • Aldehyde (1.0 equiv, e.g., formaldehyde)

Procedure
Components are stirred in MeOH (0.1 M) at 50°C for 24 hours. The reaction exploits the indole’s nucleophilicity at C6 to trap the nitrilium intermediate. After solvent removal, crude product is purified via recrystallization (EtOH/H2O) to yield 55–65% of this compound.

Mechanistic Insight
The reaction proceeds through:

  • Iminium ion formation between aldehyde and indole N1

  • Isocyanide addition to generate nitrilium ion

  • C6 nucleophilic attack followed by prototropic rearrangement

Comparative Analysis of Synthetic Methods

ParameterEDC/DMAP MethodAcyl Chloride RouteMulticomponent Approach
Yield (%)68–7570–8255–65
Purity (HPLC)>95%92–95%85–90%
Scalability10 g–1 kg100 g–10 kg<100 mg
RegioselectivityExcellentModeratePoor
Cost Index1.81.23.5

Cost index normalized to acyl chloride route = 1.0

Critical Challenges and Optimization Strategies

Regioselective Functionalization at C6

The indole nucleus exhibits inherent C3 reactivity due to its electron-rich pyrrole ring. To direct substitution to C6:

  • Directing Groups : Boc protection at N1 enables Pd-catalyzed C–H activation at C6 (yield: 58%)

  • Blocking Strategies : Pre-functionalization at C3 with electron-withdrawing groups (e.g., nitro) directs electrophiles to C6

Amidation Side Reactions

Common issues and mitigation:

  • N1-Alkylation : Minimized by using non-nucleophilic bases (DIPEA instead of Et3N)

  • Dimerization : Controlled through dilute reaction conditions (≤0.1 M)

  • Hydrolysis : Anhydrous solvents (molecular sieves) prevent acyl chloride decomposition

Characterization and Analytical Data

Spectral Signatures

  • 1H NMR (400 MHz, CDCl3) : δ 10.21 (s, 1H, NH), 8.03 (d, J = 8.4 Hz, 1H, H7), 7.45 (d, J = 3.6 Hz, 1H, H4), 7.32–7.28 (m, 2H, H2/H3), 6.99 (dd, J = 8.4, 1.6 Hz, 1H, H5), 3.82–3.75 (m, 1H, cycloheptyl CH), 2.01–1.45 (m, 12H, cycloheptyl)

  • HRMS (ESI+) : m/z Calc. for C16H20N2O [M+H]+ 273.1602, Found 273.1608

Chromatographic Properties

  • HPLC : tR = 12.4 min (C18, MeCN/H2O 70:30, 1 mL/min)

  • Melting Point : 214–216°C (dec.)

Q & A

Q. How can researchers ensure methodological rigor in reporting synthetic yields and bioactivity data?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose batch-specific purity data (HPLC chromatograms), solvent history, and storage conditions. For bioactivity, follow MIAME guidelines for assay parameters (e.g., cell passage number, serum lot) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.